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Cefteram

Cat. No.: B10784487
M. Wt: 479.5 g/mol
InChI Key: XSPUSVIQHBDITA-KXDGEKGBSA-N
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Description

Context of Cephalosporin (B10832234) Antibiotics in β-Lactam Research

β-Lactam antibiotics represent a cornerstone in the treatment of bacterial infections, accounting for a significant portion of the global antibiotic market. biomolther.orgwikipedia.orgfrontiersin.org Their prominence stems from their mechanism of action, which targets the synthesis of the bacterial cell wall, a structure essential for bacterial survival. wikipedia.orgfrontiersin.orgnih.govmhmedical.comwikipedia.org The core of all β-lactam antibiotics is a four-membered β-lactam ring. wikipedia.orgmhmedical.commsdmanuals.commdpi.com This ring is crucial for their activity, as it mimics the D-Ala-D-Ala sequence of the peptidoglycan precursors, the building blocks of the bacterial cell wall. biomolther.orgnih.gov

The inhibition of bacterial cell wall synthesis is achieved through the binding of β-lactam antibiotics to a group of enzymes located in the bacterial inner membrane known as penicillin-binding proteins (PBPs). wikipedia.orgnih.govmhmedical.comwikipedia.orgpatsnap.compatsnap.comtoku-e.comnih.gov PBPs are transpeptidases that catalyze the final step in the synthesis of peptidoglycan – the cross-linking of glycan chains, which provides the cell wall with its rigidity and strength. biomolther.orgwikipedia.orgnih.govmhmedical.comwikipedia.orgpatsnap.compatsnap.comtoku-e.com By binding to the active site serine residue of PBPs, β-lactam antibiotics acylate the enzyme, rendering it inactive and disrupting the cross-linking process. nih.govwikipedia.org This disruption leads to a weakened cell wall, ultimately resulting in bacterial cell lysis and death, particularly when bacteria are actively growing and synthesizing peptidoglycan. wikipedia.orgnih.govwikipedia.orgpatsnap.comtoku-e.com

Cephalosporins constitute a major class within the β-lactam family. wikipedia.orgwikipedia.orgpatsnap.comnih.govnih.gov Structurally, cephalosporins contain a β-lactam ring fused to a six-membered dihydrothiazine ring, known as a cephem, distinguishing them from penicillins which have a five-membered thiazolidine (B150603) ring (penam). wikipedia.orgmdpi.com The core structure of cephalosporins can be derived from 7-aminocephalosporanic acid. wikipedia.org Modifications to the side chains at specific positions on this core structure have led to the development of various generations of cephalosporins with differing antibacterial spectra, pharmacokinetic properties, and stability against bacterial β-lactamase enzymes. wikipedia.orgnih.gov

Bacterial resistance to β-lactam antibiotics, including cephalosporins, is a significant challenge in antimicrobial research and clinical practice. wikipedia.orgfrontiersin.orgnih.govmhmedical.commsdmanuals.compatsnap.comnih.gov The primary mechanism of resistance involves the production of β-lactamases, enzymes that hydrolyze the amide bond within the β-lactam ring, thereby inactivating the antibiotic. wikipedia.orgnih.govmsdmanuals.compatsnap.comnih.gov Other resistance mechanisms include decreased drug uptake, efflux pumps, and modifications to the PBP targets. biomolther.orgwikipedia.org The continuous evolution of β-lactamases and the emergence of new resistance mechanisms necessitate ongoing research and the development of new β-lactam compounds and strategies to overcome resistance. frontiersin.orgnih.govmsdmanuals.com

Overview of Cefteram (B193863) and its Prodrug, this compound Pivoxil, in Drug Development

This compound is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic. patsnap.comtoku-e.comnih.govwikipedia.orgnih.govguidetopharmacology.orgguidetopharmacology.org It is characterized by the presence of a (5-methyl-2H-tetrazol-2-yl)methyl group and a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side chain attached to the cephalosporin nucleus. nih.govwikipedia.org Like other β-lactam antibiotics, this compound exerts its antibacterial activity by inhibiting bacterial cell wall synthesis through binding to and inactivating penicillin-binding proteins (PBPs). patsnap.comtoku-e.comnih.gov This action disrupts the transpeptidation process required for peptidoglycan cross-linking, leading to weakened cell walls and bacterial lysis. patsnap.comtoku-e.comnih.gov

This compound itself is the active form of the antibiotic. patsnap.compatsnap.com However, to improve its oral bioavailability, it is typically administered as a prodrug, this compound pivoxil. patsnap.compatsnap.comtoku-e.comnih.govguidetopharmacology.orgguidetopharmacology.orgguidetomalariapharmacology.org this compound pivoxil is the pivaloyloxymethyl ester of this compound. toku-e.comnih.gov This esterified structure increases its lipophilicity, facilitating its absorption through the intestinal tract after oral administration. patsnap.comantibioticdb.com Once absorbed into the bloodstream, this compound pivoxil undergoes hydrolysis by esterase enzymes, cleaving the ester bond and releasing the active compound, this compound. patsnap.compatsnap.comnih.gov This conversion ensures that sufficient levels of the active drug reach the sites of infection. patsnap.com

This compound pivoxil has been developed primarily by Japanese pharmaceutical companies. patsnap.com It is known for its effectiveness against a broad spectrum of bacterial infections, including both Gram-positive and Gram-negative bacteria. patsnap.compatsnap.comtoku-e.comantibioticdb.com Research has explored its activity against various pathogens, such as Streptococcus pyogenes, Streptococcus pneumoniae, Staphylococcus aureus (methicillin-susceptible strains), Haemophilus influenzae, Moraxella catarrhalis, and Escherichia coli. patsnap.comtoku-e.comnih.govresearchgate.net Studies have indicated that this compound exhibits antibacterial activity superior to some earlier generation cephalosporins against certain strains. researchgate.net

The development of this compound and its prodrug, this compound pivoxil, reflects ongoing efforts in β-lactam research to create effective oral antibiotics with improved pharmacokinetic properties and a broad spectrum of activity to address bacterial infections. patsnap.compatsnap.com Research findings have demonstrated its mechanism of action via PBP binding and highlighted its activity against a range of clinically relevant bacteria. patsnap.comtoku-e.comnih.govnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N9O5S2 B10784487 Cefteram

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N9O5S2

Molecular Weight

479.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9+/t10-,14-/m1/s1

InChI Key

XSPUSVIQHBDITA-KXDGEKGBSA-N

Isomeric SMILES

CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O

Canonical SMILES

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Origin of Product

United States

Mechanistic Insights into Cefteram S Antibacterial Action

Elucidation of Bacterial Cell Wall Synthesis Inhibition

Cefteram (B193863), like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall, a crucial structural component for bacterial survival. patsnap.comwikipedia.orgpatsnap.com The bacterial cell wall is primarily composed of peptidoglycan, a cross-linked polymer that provides rigidity and strength. patsnap.comwikipedia.orgpatsnap.com The final stages of peptidoglycan synthesis involve a transpeptidation reaction that cross-links the peptidoglycan strands. patsnap.comwikipedia.org This process is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs). patsnap.comwikipedia.orgpatsnap.com By binding to these PBPs, this compound disrupts the transpeptidation process, leading to a weakened cell wall and ultimately bacterial cell lysis and death. ontosight.aipatsnap.compatsnap.com

Penicillin-Binding Proteins (PBPs) as Primary Molecular Targets

Penicillin-binding proteins are enzymes essential for the cross-linking of peptidoglycan strands, a vital step in bacterial cell wall construction. patsnap.compatsnap.comwikipedia.org this compound exerts its bactericidal activity by binding to and inactivating these PBPs. ncats.ioontosight.aipatsnap.com Different bacterial species possess varying numbers and types of PBPs, which can differ in their enzymatic function, molecular weight, and affinity for β-lactam antibiotics. wikipedia.orgbmglabtech.com Inhibition of PBPs by β-lactams like this compound leads to defects in cell wall structure, resulting in irregularities in cell shape and eventual cell death and lysis. wikipedia.org

Specific PBP Binding Affinities of this compound

This compound has demonstrated binding affinity for specific PBPs. It exerts its bactericidal activity by strongly binding to PBP 3, PBP 1A, and PBP 1Bs. ncats.io Research comparing the affinity of different cephalosporins for PBPs in various bacteria indicates that the binding profile can vary between antibiotics and bacterial species. For instance, studies on cefditoren, another oral third-generation cephalosporin (B10832234), have shown high affinity towards PBP1As of S. pneumoniae and PBP1A and PBP3A/B of H. influenzae. researchgate.net While specific quantitative data (such as IC50 values) for this compound's binding to a wide range of individual PBPs across different bacterial species were not extensively available in the search results, its strong binding to key PBPs like PBP3, 1A, and 1Bs is established as central to its mechanism of action. ncats.io

PBP-Mediated Transpeptidation Disruption and Peptidoglycan Integrity

PBPs catalyze the transpeptidation reaction, which forms the pentaglycine (B1581309) crosslink between alanine (B10760859) and lysine (B10760008) residues in the peptidoglycan layer, providing structural strength to the bacterial cell wall. toku-e.com Cephalosporins, including this compound, bind to the active site of PBPs, mimicking the D-Ala-D-Ala sequence of the peptidoglycan precursors. wikipedia.orgwikipedia.org This binding is typically irreversible, forming a covalent acyl-enzyme complex with the catalytic serine residue in the PBP active site. wikipedia.orgosti.gov This irreversible binding inactivates the enzyme, preventing it from catalyzing the cross-linking reaction. wikipedia.org The disruption of this crucial step in peptidoglycan synthesis compromises the integrity of the bacterial cell wall, leading to weakening and eventual lysis, particularly during bacterial growth and cell division. patsnap.comtoku-e.comnih.gov

Molecular Interactions at the PBP Active Site

The active site of PBPs is located in a cleft within the transpeptidase domain and contains conserved motifs. osti.gov Beta-lactam antibiotics bind to the PBP active site by mimicking the D-Ala-D-Ala substrate. wikipedia.orgwikipedia.org The β-lactam ring is opened, and a covalent bond is formed with a catalytic serine residue in the active site. wikipedia.org This acylation of the serine residue inactivates the PBP. wikipedia.orgnih.gov Structural studies of PBPs have shown that the binding of β-lactams can induce conformational changes in the active site, further stabilizing the acyl-enzyme complex. wikipedia.orgosti.gov Specific interactions, such as hydrogen bonding between functional groups on the antibiotic and residues in the PBP active site, contribute to the stability of this complex and the irreversible inhibition of the enzyme. wikipedia.org

Prodrug Activation Mechanism of this compound Pivoxil

This compound pivoxil is an oral prodrug of this compound, designed to improve its oral absorption. ncats.iopatsnap.compatsnap.com Prodrugs are inactive or less active derivatives of drugs that are converted into their active forms within the body through enzymatic or chemical processes. scirp.orgmdpi.com this compound pivoxil is an esterified form of this compound, which increases its lipophilicity, facilitating its passage through the lipid-rich cell membranes in the gut. patsnap.com

Esterase-Mediated Hydrolysis of this compound Pivoxil to Active this compound

Upon administration, this compound pivoxil undergoes metabolic conversion to its active form, this compound. patsnap.compatsnap.com This conversion primarily occurs through hydrolysis of the ester bond. patsnap.comscirp.orgmdpi.com Enzymes called esterases, which are abundant in various tissues including the intestinal wall and bloodstream, catalyze this hydrolysis. patsnap.comscirp.orgresearchgate.net The esterase-mediated hydrolysis cleaves the pivoxil group from this compound pivoxil, releasing the active this compound molecule. patsnap.comtoku-e.comnih.gov This enzymatic activation is crucial for the prodrug to exert its antibacterial effects. scirp.orgmdpi.com The active this compound is more hydrophilic than the prodrug, allowing it to circulate effectively and reach the sites of infection. patsnap.com

Molecular Basis of Cefteram S Antimicrobial Spectrum: in Vitro Studies

Spectrum of Activity Against Gram-Positive Bacterial Strains

Cefteram (B193863) demonstrates in vitro activity against a range of Gram-positive pathogens.

Susceptibility Profiles of Key Gram-Positive Pathogens

While primarily recognized for its Gram-negative activity, this compound also shows activity against certain Gram-positive bacteria. Aminothiazolyl oxyimino cephalosporins, including this compound, have been known to possess activity against Gram-positive bacteria karger.com.

Comparative In Vitro Efficacy Against Other β-Lactam Antibiotics

Detailed comparative data on this compound's in vitro efficacy specifically against Gram-positive bacteria compared to other beta-lactam antibiotics like cefotaxime, ceftriaxone (B1232239), cefoperazone, ceftazidime, piperacillin (B28561), ticarcillin, imipenem, meropenem, and aztreonam (B1666516) is not extensively detailed in the provided search results. However, third-generation cephalosporins generally have expanded spectrum compared to earlier generations, with activity against both Gram-positive and Gram-negative bacteria nih.govasm.org. Cefotaxime, a third-generation cephalosporin (B10832234), is noted to have broad spectrum activity against Gram-positive and Gram-negative bacteria and is considered equivalent to ceftriaxone in terms of safety and efficacy nih.gov.

Spectrum of Activity Against Gram-Negative Bacterial Strains

This compound is notably active against a variety of Gram-negative bacteria.

Susceptibility Profiles of Key Gram-Negative Pathogens

In vitro testing has shown this compound to be active against enteropathogenic Enterobacteriaceae and Vibrionaceae nih.govkarger.com. It is several times more active against these isolates compared to nonfermentative rods, excluding Pseudomonas aeruginosa nih.govkarger.com. This compound is active in vitro against common etiologic agents of bacterial diarrhea, including most ampicillin-resistant strains karger.com.

Limitations Against Specific Gram-Negative Organisms

This compound has limitations against certain Gram-negative organisms. It is less active against nonfermentative rods compared to enteropathogenic bacteria, with the exception of Pseudomonas aeruginosa, against which its activity is limited nih.govkarger.com. It is also inactive against Campylobacter jejuni karger.com. Other beta-lactams like piperacillin are sometimes referred to as "anti-pseudomonal penicillins" due to their activity against Pseudomonas aeruginosa wikipedia.org. Ceftazidime is also used for Pseudomonas aeruginosa infections wikipedia.org. Imipenem and meropenem, carbapenems, also have activity against Pseudomonas aeruginosa chemeurope.comwikipedia.org. Aztreonam is used primarily to treat infections caused by Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae wikipedia.orgontosight.ai.

Based on the search results, a representative table of in vitro susceptibility data (MIC values) is not available to generate an interactive table. The results indicate general trends of activity.

Mechanisms of Bacterial Resistance to Cefteram

β-Lactamase-Mediated Inactivation of Cefteram (B193863)

Beta-lactamases are bacterial enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond within the beta-lactam ring. msdmanuals.comfrontiersin.orgnih.gov This hydrolysis renders the antibiotic ineffective at inhibiting bacterial cell wall synthesis. msdmanuals.comfrontiersin.orgnih.gov

Classification and Enzymatic Activity of β-Lactamases Affecting Cephalosporins

Beta-lactamases are a diverse group of enzymes classified based on their molecular structure and substrate specificity. The Ambler classification scheme categorizes beta-lactamases into four classes (A, B, C, and D) based on amino acid homology. msdmanuals.comjscimedcentral.comnih.gov Classes A, C, and D utilize a serine residue in their active site for hydrolysis, while Class B enzymes are metallo-beta-lactamases (MBLs) that require zinc ions for activity. msdmanuals.comjscimedcentral.comnih.gov

Several classes of beta-lactamases can affect cephalosporins, including this compound. Extended-spectrum beta-lactamases (ESBLs), primarily found in Gram-negative bacteria like Klebsiella species and Escherichia coli, are Class A enzymes that can hydrolyze most cephalosporins. msdmanuals.comfrontiersin.org AmpC beta-lactamases (Class C) are also significant, hydrolyzing most cephalosporins and cephamycins. msdmanuals.comjscimedcentral.com Some OXA beta-lactamases (Class D) can also contribute to cephalosporin (B10832234) resistance, although their primary activity is often against narrow-spectrum penicillins. msdmanuals.comjscimedcentral.com Metallo-beta-lactamases (Class B) are capable of hydrolyzing all beta-lactams except monobactams, posing a significant threat as there are currently no commercially available inhibitors effective against them. msdmanuals.com

Hydrolysis of the β-Lactam Ring by Bacterial Enzymes

The enzymatic activity of beta-lactamases involves the nucleophilic attack on the carbonyl carbon of the beta-lactam ring. In serine beta-lactamases (Classes A, C, and D), an active-site serine residue forms a covalent acyl-enzyme intermediate with the antibiotic. frontiersin.org This intermediate is then hydrolyzed, releasing the inactive, linearized beta-lactam structure and regenerating the free enzyme. frontiersin.org Metallo-beta-lactamases (Class B) use one or two zinc ions to activate a water molecule, which then attacks the beta-lactam ring, leading to its hydrolysis. msdmanuals.comjscimedcentral.com

Role of Mobile Genetic Elements in β-Lactamase Dissemination

Mobile genetic elements (MGEs), such as plasmids, transposons, and integrons, play a crucial role in the acquisition and dissemination of beta-lactamase genes among bacterial populations. researchgate.netasm.orgnih.govbjid.org.br These elements can carry beta-lactamase genes and transfer them horizontally between bacteria through processes like conjugation, transformation, and transduction. researchgate.netnih.govnih.gov

Plasmids are common carriers of ESBL and AmpC genes, facilitating their spread among different bacterial species. asm.orgfrontiersin.orgtoku-e.com Transposons can insert resistance genes into bacterial chromosomes or plasmids, further contributing to their mobility. researchgate.netasm.orgnih.govbjid.org.br Integrons are genetic elements that can capture and express genes, including beta-lactamase genes, often associated with gene cassettes. researchgate.netbjid.org.br The movement of these MGEs enables the rapid spread of resistance determinants within and between bacterial populations, leading to the emergence of multidrug-resistant strains. researchgate.netasm.orgnih.govbjid.org.brfrontiersin.org

Alterations in Penicillin-Binding Proteins (PBPs)

Alterations in the penicillin-binding proteins (PBPs), the essential bacterial enzymes targeted by this compound, represent another significant mechanism of resistance. wikipedia.orgumn.edu These modifications can reduce the affinity of this compound for its targets, impairing its ability to inhibit cell wall synthesis. wikipedia.orgumn.edunih.govoup.com

Development of Low-Affinity PBPs and Reduced this compound Binding

Bacteria can develop resistance by acquiring or modifying PBPs such that they exhibit a reduced binding affinity for beta-lactam antibiotics like this compound. wikipedia.orgumn.edunih.govoup.com This means that even in the presence of the antibiotic, these altered PBPs can continue to catalyze the transpeptidation reactions necessary for peptidoglycan synthesis, allowing the bacteria to survive and grow. nih.govoup.com

Examples of low-affinity PBPs conferring beta-lactam resistance include PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP5 in Enterococcus faecium. umn.edunih.govaast.org While these examples are well-documented for other beta-lactams, similar mechanisms involving low-affinity PBPs can contribute to reduced susceptibility to cephalosporins, including this compound. nih.govasm.orgmdpi.com

Structure-Specific Resistance Mechanisms in PBP Variants

Mutations or modifications in the genes encoding PBPs can lead to structural changes in the proteins, affecting their interaction with this compound. asm.orgetflin.comresearchgate.net These structure-specific alterations can occur at or near the active site of the PBP, reducing the binding efficiency of the antibiotic. asm.orgetflin.com

In Streptococcus pneumoniae, for instance, resistance to beta-lactam antibiotics, including cephalosporins, is often associated with mosaic PBP genes resulting from recombination events. mdpi.cometflin.com These mosaic PBPs have altered structures that lead to decreased affinity for beta-lactams. mdpi.cometflin.com Specific amino acid substitutions in PBPs can also contribute to reduced susceptibility by affecting the binding pocket or the catalytic mechanism. asm.orgetflin.compnas.org The precise structural changes in PBPs that confer resistance to this compound would be specific to the bacterial species and the particular PBP involved.

Efflux Pump Systems in Bacterial Resistance to this compound

Efflux pumps are active transporters located in the bacterial membrane that play a crucial role in expelling a wide range of substrates, including antibiotics, out of the cell, thereby reducing their intracellular concentration and contributing to resistance mdpi.commicrobialcell.comnih.gov. These systems can contribute to both intrinsic and acquired resistance in bacteria mdpi.comnih.gov.

Characterization of Multidrug Efflux Pumps Involved in this compound Resistance

Multidrug efflux pumps are capable of transporting structurally diverse compounds, including various classes of antibiotics mdpi.comnih.govresearchgate.net. In Gram-negative bacteria, several families of efflux pumps are associated with multidrug resistance (MDR), including the Resistance-Nodulation-Division (RND) superfamily, the Major Facilitator Superfamily (MFS), the Small Multidrug Resistance (SMR) family, the Multidrug and Toxic Compound Extrusion (MATE) family, and the ATP-Binding Cassette (ABC) superfamily mdpi.comnih.govresearchgate.netfrontiersin.org.

While general information on multidrug efflux pumps and their role in resistance to various antibiotics, including cephalosporins, is widely available, specific detailed research findings directly linking this compound resistance solely and explicitly to the characterization of particular efflux pumps are less commonly highlighted in broad overviews. However, efflux pumps are known to contribute to resistance to various cephalosporins researchgate.netnih.gov. For instance, the AcrAB-TolC system, an RND family efflux pump in Escherichia coli, is well-characterized and has been shown to be overexpressed in clinical isolates, exporting a range of substrates including some antibiotics mdpi.comnih.gov. The RND family is considered the most potent efflux pump family mediating antibiotic resistance in Gram-negative bacteria nih.gov. These tripartite pumps, composed of an inner membrane transporter, a periplasmic adapter protein, and an outer membrane factor, form a continuous conduit across the cell envelope to expel substrates nih.govmicropspbgmu.ru.

Mechanisms of Efflux Pump Overexpression and Substrate Specificity

Overexpression of efflux pumps is a significant mechanism contributing to antibiotic resistance mdpi.commdpi.com. This overexpression can be regulated by various mechanisms, with some pumps being constitutively expressed while others are induced by their substrates mdpi.com. Mutations, particularly in regulatory genes, can lead to increased production of efflux pump proteins mdpi.combristol.ac.uk. For example, mutations affecting regulators can result in the upregulation of efflux genes mdpi.com. The expression of efflux pumps is often controlled by transcriptional repressors; thus, alterations can lead to increased expression mdpi.com.

The substrate specificity of efflux pumps varies. Some pumps are highly specific, while multidrug efflux pumps can transport a broad range of chemically diverse compounds mdpi.comnih.govresearchgate.net. The ability of a particular efflux pump to transport this compound would depend on the specific pump and the chemical properties of this compound. Research indicates that the ability of cephalosporins to cross the outer membrane is related to their physicochemical properties, such as molecular size, hydrophobicity, and the number and charge of ionized groups nih.gov. Dianionic compounds, for instance, generally have lower permeability rates than dipolar cephalosporins nih.gov. Efflux pumps recognize and bind to their substrates, facilitating their translocation out of the cell microbialcell.com. The structural features of this compound would determine its recognition and transport by specific efflux systems.

Outer Membrane Permeability Modifications

The outer membrane of Gram-negative bacteria acts as a crucial barrier that restricts the entry of many antibiotics, including cephalosporins mdpi.combristol.ac.uknih.gov. Modifications to this barrier, particularly concerning porin channels, can significantly impact antibiotic susceptibility mdpi.comnih.govnih.gov.

Reduced Porin Expression and Altered this compound Influx

Porins are protein channels embedded in the outer membrane that facilitate the diffusion of small, hydrophilic molecules, including many antibiotics, into the periplasmic space nih.govmdpi.comwikipedia.orgnih.govfrontiersin.org. Resistance can arise from alterations in outer membrane porins, including either a loss or significant reduction in their numbers or function nih.govnih.gov.

Reduced porin expression is a common mechanism of resistance to β-lactam antibiotics, including cephalosporins and carbapenems nih.govnih.govmdpi.com. This reduction in the number of functional porin channels limits the influx of the antibiotic into the bacterial cell, thereby lowering its concentration at the target site (penicillin-binding proteins) nih.govmdpi.comnih.gov. Studies have shown that a decrease in porin expression can lead to decreased susceptibility to cephalosporins mdpi.comnih.gov. For example, alterations in OmpC and OmpF porins, which are major porins in E. coli, have been linked to resistance to beta-lactams nih.govmdpi.commicrorao.com. Loss of both OmpF and OmpC has been suggested to cause resistance to beta-lactams in ESBL-producing E. coli microrao.com.

Mutations affecting regulatory genes, such as ompR, which controls porin expression, can lead to porin deficiency and reduced susceptibility to antibiotics nih.govmdpi.combiorxiv.org. Structural changes within the porin channels themselves, such as amino acid substitutions, can also alter their properties, restricting the diffusion of antibiotics by changing the lumen diameter or the electrostatic field within the channel nih.gov. This functional adaptation through porins can selectively control the influx of harmful molecules like β-lactams while maintaining the entry of necessary nutrients nih.gov.

The permeability of cephalosporins through porins is influenced by their physicochemical properties nih.gov. The ability of this compound to permeate the outer membrane is thus dependent on its molecular characteristics and the functional status and expression levels of the relevant porins in the bacterial outer membrane. Reduced expression or functional alterations of these porins would consequently lead to altered, specifically reduced, influx of this compound into the bacterial cell, contributing to resistance.

Table: Compounds and PubChem CIDs

Compound NamePubChem CID
This compound65342

Interactive Data Table (Example structure - actual data would populate from specific studies on this compound if found)

While specific quantitative data directly linking this compound resistance to the extent of efflux pump overexpression or specific levels of porin reduction across various strains was not explicitly detailed in the search results for this compound itself, the general principles for cephalosporins apply. A hypothetical table illustrating the type of data that would be relevant is provided below. To generate an actual interactive table with specific data, studies directly measuring this compound MICs alongside efflux pump expression levels or porin quantities in resistant and susceptible strains would be required.

Bacterial SpeciesResistance Mechanism (Efflux Pump/Porin)Fold Change in Gene Expression (Resistant vs. Susceptible)Change in Porin Quantity (Resistant vs. Susceptible)This compound MIC (µg/mL)
Hypothetical E. coli Strain AAcrAB-TolC Efflux Pump↑ (e.g., 4-fold)N/AIncreased
Hypothetical K. pneumoniae Strain BOmpK36 PorinN/A↓ (e.g., significantly reduced)Increased
Hypothetical P. aeruginosa Strain CMexAB-OprM Efflux Pump↑ (e.g., 8-fold)N/AIncreased
Hypothetical E. cloacae Strain DOmpC PorinN/AAltered function/reduced expressionIncreased

Note: This table is illustrative based on general mechanisms of cephalosporin resistance via efflux pumps and porins. Specific data for this compound would require dedicated research studies.

Synthesis and Derivatization Approaches for Cefteram

Semisynthetic Pathways for Cephalosporin (B10832234) Core Structures

The core structure of cephalosporins, 7-aminocephalosporanic acid (7-ACA), consists of a β-lactam ring fused with a dihydrothiazine ring wikipedia.orgramauniversity.ac.in. This core is derived from the naturally occurring compound cephalosporin C wikipedia.orgwikipedia.orgwikipedia.orgtaylorandfrancis.com.

Historically, 7-ACA was obtained from cephalosporin C through chemical deacylation using toxic compounds tandfonline.com. However, this method is multi-step, time-consuming, and environmentally unfavorable tandfonline.com.

Modern industrial production largely favors enzymatic methods for obtaining 7-ACA from cephalosporin C tandfonline.comjapsonline.com. This process typically involves the enzyme cephalosporin C acylase (CA) tandfonline.comjapsonline.comjapsonline.com. Initially, a two-stage enzymatic process was used, involving D-amino acid oxidase (DAAO) and glutaryl 7-ACA acylase (GA) japsonline.comjapsonline.com. While more efficient than chemical methods, the two-stage process had drawbacks, including the negative effect of hydrogen peroxide produced by DAAO on GA stability japsonline.comjapsonline.com.

Research has led to the development of a simpler and more efficient one-stage enzymatic conversion of cephalosporin C directly to 7-ACA using specific GA enzymes that exhibit cephalosporin C acylase activity japsonline.comjapsonline.com. Enzymes from Pseudomonas species have shown this direct conversion capability japsonline.comjapsonline.com. Efforts have also been made to optimize the expression of bacterial cephalosporin C acylase genes in fungal hosts like Acremonium chrysogenum to achieve in vivo conversion of cephalosporin C to 7-ACA, aiming to reduce production costs mdpi.com.

Rational Design and Synthesis of Cefteram (B193863) Analogues

This compound is a third-generation cephalosporin characterized by specific side chains attached to the 7-ACA core: a (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl group at the C-7 position and a (5-methyl-2H-tetrazol-2-yl)methyl group at the C-3 position nih.gov. Modifications at the C-7 position of the cephalosporin core generally influence antibacterial activity, while modifications at the C-3 position can affect pharmacokinetic properties and receptor binding affinity wikipedia.org. The rational design of this compound and its analogues involves strategically modifying these positions to achieve desired pharmacological profiles, such as broader spectrum activity or increased stability against β-lactamases wikipedia.orgbiorxiv.org.

The synthesis of this compound typically involves the reaction of 7-ACA with specific chemical moieties to introduce the characteristic side chains. One described synthesis route involves the condensation of 7-ACA with 5-methyl-1H-tetrazole to yield an intermediate, 7-amino-3-[2-(5-methyl-2H-tetrazole)methyl]cephalosporanic acid (7-MTCA) researchgate.netgoogle.com. This intermediate is then reacted with an activated ester of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid to form this compound researchgate.netgoogle.com.

The prodrug this compound pivoxil, designed for improved oral bioavailability, is synthesized by esterifying the carboxyl group of this compound with iodomethyl pivalate (B1233124) researchgate.netgoogle.com. This modification makes the compound more lipophilic, facilitating absorption, and the ester is subsequently cleaved in the body by esterases to release the active this compound patsnap.comnih.gov.

Research into this compound analogues often focuses on altering the side chains to improve activity against resistant bacterial strains or to enhance pharmacokinetic properties. For instance, introducing specific cyclic disulfide moieties at the C-7 position has been explored in the synthesis of new cephalosporin derivatives with modified activity against Gram-positive and Gram-negative strains and biofilm formation biorxiv.org. The design of such analogues is guided by structure-activity relationship (SAR) principles, which correlate specific structural features with biological activity wikipedia.org.

Several synthetic routes for this compound pivoxil starting from 7-ACA have been described, involving different catalysts and reaction conditions for the introduction of the 5-methyltetrazole (B45412) group and the acylation at the 7-amino position google.comgoogle.com. These routes aim to optimize yield, purity, and minimize the formation of impurities google.comgoogle.com.

Here is a simplified representation of key intermediates and reactions in the synthesis of this compound:

StepReactantsProductKey Transformation
1Cephalosporin C7-Aminocephalosporanic Acid (7-ACA)Deacylation (Enzymatic or Chemical)
27-ACA, 5-methyl-1H-tetrazole7-Amino-3-[(5-methyltetrazol-2-yl)methyl]cephalosporanic acid (7-MTCA)Substitution at C-3
37-MTCA, Activated ester of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acidThis compoundAcylation at C-7 amino group
4This compound, Iodomethyl pivalateThis compound PivoxilEsterification of C-4 carboxyl group

This table outlines the general steps; specific reagents, catalysts, and conditions vary depending on the particular synthetic route employed researchgate.netgoogle.comgoogle.com.

Data from various synthetic approaches highlight the importance of reaction conditions and catalysts on the yield and purity of intermediates and the final product. For example, the preparation of 7-MTCA from 7-ACA and 5-methyl tetrazole using BF₃ tetrahydrofuran (B95107) complex catalysis has been reported, with variations in yield and impurity levels depending on the specific method google.comgoogle.com.

Synthetic Route (this compound Pivoxil)Key Catalyst/ConditionReported Yield (7-MTCA step)Reported Purity (7-MTCA step)Reference
Route 2 (Improved Process)Boron trifluoride gas (harsh conditions)Not specified (overall process)Relatively low purity (overall process) google.com
Route 4 (CN106046026A)BF₃ tetrahydrofuran complex77.8%98.1% google.comgoogle.com
Route 5 (J. China antibiotic, 2014)H₂SO₄91.84%99.05% google.com
ResearchGate ArticleCondensation of 7-ACA with 5-methyl-1H-tetrazoleNot specified (overall yield 40.8% for this compound pivoxil)Complied with Japanese Pharmacopoeia specification researchgate.net

This table illustrates that different synthetic strategies for key intermediates can significantly impact the efficiency and outcome of the this compound synthesis.

Preclinical Pharmacokinetic Research of Cefteram

Absorption and Bioavailability Studies in Animal Models (Focus on Active Moiety Conversion)

Absorption and bioavailability studies in animal models are crucial for understanding how much of the administered prodrug, cefteram (B193863) pivoxil, is absorbed and converted into the active compound, this compound, and how much of the active form reaches systemic circulation. This compound pivoxil's design as a prodrug is specifically aimed at improving oral absorption compared to the active this compound. patsnap.com Upon oral administration, this compound pivoxil is rapidly absorbed and hydrolyzed to this compound. patsnap.com This conversion primarily occurs during the absorption process through the intestinal wall and in the bloodstream via esterase enzymes. patsnap.com

While specific detailed data tables for this compound pivoxil absorption and bioavailability across a wide range of animal models were not extensively available in the search results, the general principle of its conversion to the active this compound upon absorption is consistently mentioned. patsnap.compatsnap.com Studies on other prodrugs, such as tebipenem (B1682724) pivoxil and CS-834 (a carbapenem (B1253116) prodrug), illustrate the typical approach to evaluating the absorption and conversion of ester-based prodrugs in animal models. For instance, CS-834 was reported to be well absorbed orally and readily converted to its active metabolite during absorption through the intestinal wall. portico.org Similarly, tebipenem pivoxil shows high intestinal absorption and is converted to its active form by carboxylesterase in intestinal epithelial cells. researchgate.net

Factors influencing the absorption and bioavailability in animal models can include species differences in gastrointestinal physiology, enzyme activity (specifically esterases responsible for hydrolysis), and the presence of food. medwinpublishers.comrroij.com For example, studies on other drugs have shown significant species differences in oral bioavailability. biorxiv.orgfrontiersin.orgsemanticscholar.org

Data from a study on this compound pivoxil in pediatric subjects (note: while the study includes clinical data, it also provides pharmacokinetic parameters relevant to absorption) showed dose-dependent peak serum concentrations of this compound after oral administration of this compound pivoxil granules in non-fasting subjects. nih.gov Peak concentrations were observed at 2-3 hours. nih.gov Urinary recovery rates of this compound in the first 6 hours varied, suggesting variability in absorption or elimination. nih.gov

Distribution and Metabolism Studies in Preclinical Systems

Distribution studies in preclinical systems aim to determine where the active compound, this compound, goes within the body after it has been absorbed. Factors influencing distribution include blood flow to tissues, the ability of the drug to cross cell membranes, and binding to plasma and tissue proteins. researchgate.net this compound, being the active form derived from the hydrolysis of this compound pivoxil, is distributed throughout the body. patsnap.com

Metabolism studies investigate how the body breaks down this compound. For many cephalosporins, metabolism can involve the deacetylation of the molecule. nih.gov While the search results indicate that this compound is the active form generated from the prodrug this compound pivoxil patsnap.compatsnap.com, specific detailed preclinical metabolism studies of this compound itself in animal models were not prominently featured. Some cephalosporins are metabolized to a limited extent, and the kidney can play a role in both excretion and metabolism for some compounds. nih.gov

Studies on other drugs, like GS-441524, highlight typical findings in preclinical distribution and metabolism studies, including plasma clearance, volume of distribution, and the identification of major elimination processes. biorxiv.orgfrontiersin.org For GS-441524, urinary excretion appeared to be the major elimination process, and it showed low to moderate plasma clearance and varying steady-state volume of distribution across species like mice, rats, monkeys, and dogs. biorxiv.orgfrontiersin.org Plasma protein binding is another important aspect of distribution, influencing the amount of free, active drug available. rroij.com

Methodological Approaches for Pharmacokinetic Analysis in Non-Human Biological Matrices

Pharmacokinetic analysis in preclinical studies involves quantifying the concentration of the drug and its metabolites in various biological matrices from animal models over time. synexagroup.com Non-human biological matrices commonly used include plasma, serum, urine, and tissue samples. mdpi.commdpi.com

Common methodological approaches for the quantitative analysis of drugs like this compound in biological matrices include chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry (MS). mdpi.comnih.govresearchgate.net HPLC-MS or HPLC-MS/MS are frequently used due to their sensitivity and specificity, allowing for the detection and quantification of analytes at low concentrations in complex biological samples. mdpi.comresearchgate.net

Sample preparation is a critical step in these analyses to isolate the analyte from the biological matrix and remove interfering substances. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comnih.gov For example, a method for determining this compound in human plasma utilized protein precipitation with trichloroacetic acid. nih.gov

Method validation is essential to ensure the reliability and accuracy of the analytical results. synexagroup.com Validation typically involves assessing parameters such as accuracy, precision, sensitivity (lower limit of quantification), linearity, and stability of the analyte in the matrix. synexagroup.comresearchgate.net

While the search results provided examples of analytical methods for this compound in human plasma nih.govresearchgate.net, the principles and techniques are generally applicable to non-human biological matrices in preclinical studies. The choice of specific method and sample preparation technique depends on the physicochemical properties of this compound and the nature of the biological matrix.

Interactive Data Table (Illustrative Example based on general preclinical PK data types, specific this compound animal data beyond the pediatric study was limited in search results):

Animal SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg*h/mL)Bioavailability (%)
RatOral (as pivoxil)
DogOral (as pivoxil)
MouseOral (as pivoxil)
RabbitOral (as pivoxil)
RatIV (as this compound)100 (assumed for IV)
DogIV (as this compound)100 (assumed for IV)

Advanced Analytical Methodologies for Cefteram Research

Impurity Profiling and Characterization Techniques

Impurity profiling involves identifying and quantifying impurities present in a drug substance or product. Characterization focuses on determining the chemical structure of these impurities. A combination of techniques is typically employed for this purpose.

High-Resolution Mass Spectrometry (e.g., FT-ICR MS, LC-MS, HRMS)

Mass spectrometry (MS) is a powerful tool for impurity profiling and characterization, providing information about the molecular weight and fragmentation patterns of analytes. High-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offers high accuracy and sensitivity, enabling the detection and identification of impurities even at low concentrations. researchgate.netbiomedres.usnih.govbiomedres.us

LC-MS, which couples liquid chromatography with mass spectrometry, is widely used for the analysis of cephalosporins and their impurities. frontiersin.orgnih.govresearchgate.netresearchgate.netfrontiersin.orgnih.govchromatographyonline.com This hyphenated technique allows for the separation of complex mixtures by LC before their introduction into the MS, providing both chromatographic retention time and mass spectral data for each component. HRMS provides accurate mass measurements, which are essential for determining the elemental composition of unknown impurities. researchgate.netnih.govresearchgate.net FT-ICR MS, a type of HRMS, is particularly noted for its ultra-high mass resolution and accuracy, which can decisively determine the elemental composition of organic impurities based on isotopic fine structures (IFSs). researchgate.netnih.gov

Studies on related cephalosporins, such as cefpodoxime (B17579) proxetil and cefotiam (B1212589) hydrochloride, demonstrate the utility of LC-MS and LC-MS/MS (tandem mass spectrometry) in characterizing impurities and degradation products. nih.govfrontiersin.orgnih.gov Fragmentation patterns obtained from MS/MS experiments provide structural information that helps in the elucidation of impurity structures. nih.govresearchgate.netresearchgate.netnih.govbenthamdirect.com For Cefteram (B193863) pivoxil, a prodrug of this compound, a strategy based on HPLC-FT-ICR MS has been developed to profile related impurities, identifying both process-related substances and degradation products. researchgate.netnih.gov Accurate mass, retention time, IFSs, and characteristic fragmentation ions are combined to predict possible chemical structures of impurities. researchgate.netnih.gov

Chromatographic Separation Techniques (e.g., UPLC, HPLC, HPTLC)

Chromatographic techniques are indispensable for separating this compound from its impurities and degradation products before detection and characterization. High-Performance Liquid Chromatography (HPLC) is a primary method for impurity profiling of drugs, particularly reversed-phase HPLC (RPLC) using C18 stationary phases. researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netnih.govsysrevpharm.org Ultra-Performance Liquid Chromatography (UPLC) offers improved separation speed and efficiency compared to conventional HPLC, utilizing smaller particle sizes and higher pressures. researchgate.netbiomedres.usfrontiersin.orggoogleapis.comresearchgate.netresearchgate.net High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique that can be used for the analysis of cephalosporins and impurity profiling. researchgate.netbiomedres.usresearchgate.nettandfonline.comsci-hub.se

Various chromatographic methods have been developed for the separation and analysis of cephalosporins in different matrices. nih.govsysrevpharm.orgtandfonline.combipublication.comnih.gov These methods often involve reversed-phase columns and mobile phases optimized for separating closely related compounds, including isomeric impurities. frontiersin.orgresearchgate.netnih.govsysrevpharm.orgtandfonline.combipublication.com For instance, RP-HPLC has been used to separate and purify cephalosporin (B10832234) dimer and trimer impurities. frontiersin.org The selection of stationary and mobile phases is critical to achieve adequate resolution of this compound and its potential impurities. sysrevpharm.orgtandfonline.combipublication.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Impurities

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structural information of organic molecules, including impurities. While mass spectrometry provides molecular weight and fragmentation data, NMR provides information about the arrangement of atoms within a molecule, confirming the structures of identified impurities. researchgate.netbiomedres.usbiomedres.usfrontiersin.orgfrontiersin.orgnih.govdp.tech

One-dimensional (1D) and two-dimensional (2D) NMR techniques, such as 1H NMR, 13C NMR, 1H-1H COSY, HMQC, and HMBC, are used to assign signals and elucidate the complete structures of impurities. frontiersin.orgnih.govmagtechjournal.com For cephalosporins, NMR spectroscopy is particularly useful for characterizing isomeric impurities, such as E and Z isomers, by analyzing the chemical shifts of characteristic protons and carbons. nih.govmagtechjournal.com Studies on cephalosporin impurities have shown that NMR can confirm the presence of specific structural features and polymerization sites. frontiersin.orgnih.gov For example, NMR has been used to characterize degradation products of related drugs and identify structural changes. researchgate.netfrontiersin.orgnih.gov

Application of Reference Standards in Pharmaceutical Research and Quality Control

Reference standards are highly characterized substances used in pharmaceutical research and quality control to ensure the identity, purity, and strength of drug substances and products. For this compound, reference standards are essential for various analytical applications. axios-research.comsynzeal.comvenkatasailifesciences.comwho.intpharmaffiliates.com

These standards are used in method development and validation for analytical techniques such as HPLC, UPLC, and LC-MS, ensuring the accuracy, precision, specificity, and linearity of the methods used for impurity profiling and assay. sysrevpharm.orgaxios-research.comsynzeal.comwho.int They are also crucial for the routine quality control of this compound drug substance and finished products, providing a benchmark against which the quality of manufactured batches is assessed. axios-research.comsynzeal.comwho.int

This compound impurity reference standards, including pharmacopeial and non-pharmacopeial impurities, metabolites, and stable isotope products, are commercially available. axios-research.comsynzeal.compharmaffiliates.com These standards are typically provided with comprehensive Certificates of Analysis (COA) and analytical data that comply with regulatory standards, confirming their characterization and suitability for use in pharmaceutical analysis. axios-research.comsynzeal.com The use of well-characterized reference standards is critical for the accurate identification and quantification of impurities, supporting regulatory submissions like Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), method validation, and stability studies. axios-research.comsynzeal.com Primary reference standards are established by official bodies like pharmacopoeia commissions, while secondary standards can be prepared by manufacturers and calibrated against the primary standards. who.int The stability of reference standards is monitored to ensure their continued suitability for use. who.int

Future Directions and Emerging Research Avenues for Cefteram

Novel Combination Therapies to Overcome Resistance

Bacterial resistance to cephalosporins, including Cefteram (B193863), often involves the production of β-lactamase enzymes that hydrolyze the β-lactam ring or the activation of efflux pumps that expel the antibiotic from the bacterial cell patsnap.comwikipedia.orgekb.eg. Novel combination therapies aim to counteract these mechanisms.

Co-Administration with β-Lactamase Inhibitors

Co-administration of this compound with β-lactamase inhibitors is a key strategy to protect the antibiotic from enzymatic degradation. β-lactamase inhibitors, such as clavulanic acid, sulbactam, tazobactam, avibactam, and others currently under development, can inactivate bacterial β-lactamases, thereby restoring or enhancing the activity of β-lactam antibiotics wikipedia.orgnih.govnih.govmdpi.commdpi.com. Research in this area focuses on identifying inhibitors effective against the specific β-lactamase types that hydrolyze this compound and evaluating the synergistic potential of such combinations in vitro and in vivo. While the search results mention combinations of other cephalosporins with β-lactamase inhibitors like ceftazidime-avibactam or cefepime-enmetazobactam, the principle applies to this compound as well, aiming to broaden its spectrum and overcome resistance mediated by these enzymes nih.govmdpi.commdpi.com.

Synergistic Interactions with Efflux Pump Inhibitors

Efflux pumps are bacterial membrane proteins that actively transport various compounds, including antibiotics, out of the cell, contributing to intrinsic and acquired resistance ekb.egcsic.eswku.edunih.govmdpi.comgardp.orgnih.gov. Combining this compound with efflux pump inhibitors (EPIs) represents another avenue to enhance its intracellular concentration and activity against strains overexpressing these pumps. Research involves identifying potent and specific EPIs that target the efflux systems responsible for this compound extrusion. Studies on EPIs are ongoing for various antibiotics and bacterial species, with some compounds showing promise in restoring antibiotic susceptibility csic.eswku.edunih.govmdpi.comnih.govbiorxiv.orgoup.com. The potential for synergistic interactions between this compound and EPIs is an active area of investigation to combat efflux-mediated resistance.

Structural Biology and Computational Modeling of this compound-PBP and this compound-Enzyme Interactions

Understanding the precise molecular interactions between this compound and its targets, primarily penicillin-binding proteins (PBPs), as well as resistance-mediating enzymes like β-lactamases, is crucial for rational drug design and overcoming resistance. Structural biology techniques, such as X-ray crystallography, can provide high-resolution structures of PBPs and β-lactamases in complex with this compound or its derivatives. This structural information can reveal the binding modes, key interactions, and conformational changes that occur upon binding. osti.govrcsb.org. Computational modeling approaches, including molecular docking and molecular dynamics simulations, complement experimental structural studies by providing insights into the binding kinetics, thermodynamics, and dynamic behavior of these complexes csic.esbiorxiv.org. These approaches can help predict the effect of mutations in PBPs or β-lactamases on this compound binding and guide the design of modified this compound structures or novel inhibitors with improved binding affinities or broader activity against resistant targets. Research on the structural basis of PBP interaction with other cephalosporins, such as ceftaroline, provides a framework for similar studies on this compound osti.govrcsb.orgopen.edu.

Mechanistic Studies of Emerging Resistance Phenotypes

Investigating the mechanisms underlying the emergence of resistance to this compound is essential for developing effective countermeasures. This involves studying clinical isolates that exhibit reduced susceptibility or resistance to this compound to identify the specific genetic mutations or acquired genes responsible ekb.egrespiratory-therapy.com. Mechanisms can include alterations in PBP structure or expression, production of novel or hyper-produced β-lactamases with activity against this compound, activation or overexpression of efflux pumps, or reduced outer membrane permeability in Gram-negative bacteria patsnap.comwikipedia.orgekb.egmdpi.com. Detailed mechanistic studies, utilizing techniques such as whole-genome sequencing, transcriptome analysis, and biochemical assays, can elucidate the molecular pathways leading to resistance. Understanding these emerging resistance phenotypes at a mechanistic level is vital for informing the development of new diagnostic tools, optimizing treatment strategies, and designing next-generation antibiotics or combination therapies. Studies on the emergence of resistance to other novel cephalosporin-β-lactamase inhibitor combinations highlight the importance of active surveillance and mechanistic investigation nih.gov.

Application in Antimicrobial Stewardship Research and Resistance Surveillance

Effective antimicrobial stewardship programs are critical for preserving the efficacy of existing antibiotics like this compound and preventing the further spread of resistance ekb.egnih.govmdpi.com. Research in this area focuses on optimizing the use of this compound in clinical practice based on local resistance patterns and individual patient factors. This includes studies on appropriate prescribing practices, duration of therapy, and the role of rapid diagnostics to guide treatment decisions. Resistance surveillance programs are essential for monitoring changes in bacterial susceptibility to this compound over time and identifying the emergence and spread of resistant strains nih.govnih.govaslm.org. Data from surveillance programs inform empirical treatment guidelines and public health interventions. Research also explores the integration of this compound into broader antimicrobial stewardship initiatives, aiming to promote its judicious use and minimize the selective pressure that drives resistance. Continued monitoring through surveillance networks is crucial for assessing the evolution of resistance and providing up-to-date information for antibiotic stewardship and therapeutic decision making nih.gov.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Cefteram Pivoxil purity in pharmaceutical formulations?

  • Methodology : Use high-performance liquid chromatography coupled with Fourier-transform ion cyclotron resonance mass spectrometry (HPLC-FT-ICR MS) to separate and characterize impurities. Validate specificity by comparing retention times and isotopic fine structures (IFSs) of degradation products with reference standards. Ensure compliance with pharmacopeial protocols for dissolution testing (e.g., paddle method at 75 rpm in 900 mL water) and heavy metal/arsenic limits .

Q. How should researchers conduct a literature review to identify gaps in this compound’s antibacterial efficacy studies?

  • Methodology : Systematically search databases (e.g., PubMed, Scopus) using keywords like "this compound Pivoxil," "third-generation cephalosporins," and "antibacterial resistance." Critically evaluate existing studies for limitations in sample size, regional resistance patterns, or pharmacokinetic variability. Use tools like PRISMA flow diagrams to map evidence and identify understudied areas, such as synergy with β-lactamase inhibitors .

Q. What are the standard protocols for assessing this compound Pivoxil’s solubility and stability in various solvents?

  • Methodology : Perform solubility tests in acetonitrile, methanol, ethanol (95%), and water using gravimetric or spectrophotometric methods. For stability, conduct accelerated degradation studies under ICH-recommended conditions (40°C/75% RH for 6 months). Monitor changes via UV-Vis spectroscopy (e.g., absorption at 265 nm) and confirm structural integrity using NMR or IR spectroscopy .

Advanced Research Questions

Q. How to design forced degradation studies for this compound Pivoxil to identify degradation pathways and impurity profiles?

  • Methodology : Expose the compound to hydrolytic (acidic/alkaline), oxidative (H₂O₂), photolytic (UV light), and thermal stress (70°C) per ICH Q1A guidelines. Analyze degradation products using HPLC-FT-ICR MS to determine elemental compositions via IFSs and fragmentation patterns. Correlate degradation kinetics with Arrhenius plots to predict shelf-life under standard storage conditions .

Q. What statistical approaches are optimal for resolving contradictions in this compound’s pharmacokinetic data across studies?

  • Methodology : Apply meta-regression to account for covariates like dosage forms (tablets vs. suspensions) or patient demographics. Use sensitivity analysis to evaluate outlier studies and assess heterogeneity via I² statistics. Validate findings with in vitro-in vivo correlation (IVIVC) models to reconcile bioavailability discrepancies .

Q. What strategies validate the specificity of HPLC methods in detecting this compound Pivoxil’s process-related impurities?

  • Methodology : Spiked placebo recovery tests can confirm method specificity. Compare impurity peaks in drug substance vs. placebo chromatograms. Validate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ). Cross-verify results with orthogonal techniques like LC-MS/MS .

Methodological Guidelines

  • Data Interpretation : Use isotopic fine structures (IFSs) from FT-ICR MS to distinguish isobaric impurities, as demonstrated in this compound Pivoxil’s degradation studies .
  • Experimental Reproducibility : Document all parameters (e.g., mobile phase composition, column temperature) in HPLC protocols to ensure cross-lab reproducibility .
  • Ethical Compliance : For clinical pharmacokinetic studies, obtain institutional review board (IRB) approval and adhere to CONSORT guidelines for trial reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.